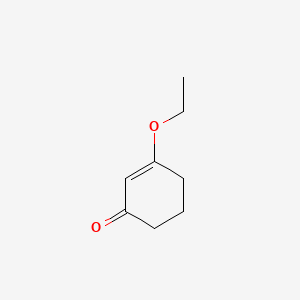

3-Ethoxy-2-cyclohexen-1-one

描述

Historical Development and Initial Recognition as a Synthetic Intermediate

The study of cyclohexenone derivatives gained significant traction in the mid-20th century, driven by the discovery that the cyclohexenone structural unit is a core component of numerous biologically important molecules like steroids and terpenoids. Within this context, 3-alkoxy-2-cyclohexenones, including the ethoxy variant, were identified as valuable synthetic precursors.

Early and still common methods for the preparation of 3-Ethoxy-2-cyclohexen-1-one involve the acid-catalyzed reaction of 1,3-cyclohexanedione (B196179) (dihydroresorcinol) with ethanol (B145695). orgsyn.orgresearchgate.net A well-established procedure, patterned after the work of Frank and Hall, utilizes p-toluenesulfonic acid as a catalyst in a benzene (B151609) solution, with the water generated during the reaction being removed azeotropically to drive the equilibrium toward the enol ether product. orgsyn.org Alternative early methods included the reaction of the silver salt of dihydroresorcinol with ethyl iodide. orgsyn.org More recent synthetic approaches include the one-pot cyclization of 5-hexynoic acid, which proceeds through a 3-chloro-2-cyclohexenone intermediate. researchgate.netpsu.edu

From its initial preparations, the synthetic utility of this compound was quickly recognized. It was established as a useful intermediate for the synthesis of various cyclohexenones. orgsyn.org Early applications demonstrated its conversion into 2-cyclohexenone via reduction with lithium aluminum hydride, followed by hydrolysis and dehydration. orgsyn.orgorgsyn.org Furthermore, its reaction with organometallic reagents to produce a variety of 3-substituted 2-cyclohexenones after hydrolysis and dehydration highlighted its potential as a versatile building block. orgsyn.orgchemicalbook.com

Theoretical Frameworks for Enone Reactivity and Ethoxy Group Influence

The reactivity of this compound is governed by the interplay of the functional groups within its α,β-unsaturated ketone (enone) system. An enone possesses two primary electrophilic sites: the carbonyl carbon and the β-carbon of the double bond. This allows for 1,2-addition to the carbonyl group or 1,4-conjugate addition (Michael addition). jove.com

The presence of the ethoxy group at the β-position (C-3) significantly modulates this inherent reactivity. The oxygen atom of the ethoxy group exerts a powerful electron-donating effect through resonance, pushing electron density into the C=C double bond and towards the carbonyl group. This vinylogous ester character has several important consequences:

Reduced Electrophilicity at the β-Carbon: The increased electron density at the β-carbon makes it less susceptible to attack by nucleophiles in a Michael addition compared to an unsubstituted enone.

Activation of the α'-Carbon (C-6): The electron-donating nature of the ethoxy group enhances the kinetic acidity of the protons at the α'-position (C-6). This increased acidity allows for regioselective deprotonation by a strong, sterically hindered base like lithium diisopropylamide (LDA) to form a kinetic enolate at the C-6 position, rather than the alternative thermodynamic enolate involving the C-2 position. orgsyn.org

Stabilization of Intermediates: The ethoxy group can stabilize reaction intermediates through electron donation, which can influence reaction rates and pathways.

Nucleophilic Substitution at C-3: The enol ether functionality allows for nucleophilic substitution at the C-3 position, where the ethoxy group can be replaced. This is prominently seen in the reaction with organometallic reagents, which initially add to the carbonyl, followed by elimination of the ethoxy group upon acidic workup to yield a 3-substituted enone. orgsyn.org

This predictable and controllable reactivity, particularly the ability to direct enolate formation, is central to the compound's synthetic value.

Significance as a Versatile Building Block in Alicyclic Synthesis

The unique reactivity profile of this compound has established it as a cornerstone in alicyclic synthesis, enabling the construction of a wide array of substituted six-membered rings.

Its most notable application is in the Stork-Danheiser kinetic alkylation procedure . orgsyn.orgorgsyn.org This method leverages the enhanced acidity of the C-6 protons to achieve regioselective alkylation. Treatment with LDA at low temperatures generates the kinetic enolate at C-6, which can then react with various electrophiles (e.g., alkyl halides) to introduce a substituent specifically at that position. orgsyn.orgorgsyn.org This strategy has been extensively used in the synthesis of complex natural products. researchgate.netorgsyn.org

Furthermore, this compound is a key precursor for 3-substituted-2-cyclohexenones . The reaction with organometallic reagents, such as Grignard or organolithium reagents, followed by acidic hydrolysis, provides a general and efficient route to these valuable compounds. orgsyn.orgchemicalbook.com This transformation is fundamental for building more complex molecular architectures on the cyclohexenone framework.

Other significant applications include:

Synthesis of 2-Cyclohexenone: It serves as a convenient starting material for the parent 2-cyclohexenone through a two-step reduction and hydrolysis/dehydration sequence. orgsyn.org

Diels-Alder Reactions: As a dienophile, it can participate in cycloaddition reactions to construct bicyclic systems. researchgate.net

Photochemistry: It has been used in intramolecular [2+2] photocycloaddition reactions to form bicyclic skeletons. oregonstate.edu

Synthesis of Dienones: It reacts with reagents like ethoxyvinyl lithium to produce γ-ethoxy dienones, which are themselves useful synthetic intermediates. tandfonline.com

The compound's ability to provide regiochemical control in enolate formation and its role as a precursor to various substituted cyclohexenones underscore its importance as a versatile and indispensable tool for synthetic chemists.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 5323-87-5 | sigmaaldrich.com |

| Molecular Formula | C₈H₁₂O₂ | sigmaaldrich.com |

| Molecular Weight | 140.18 g/mol | sigmaaldrich.com |

| Appearance | Clear colorless to yellow liquid | thermofisher.com |

| Boiling Point | 76-78 °C at 1 mmHg | sigmaaldrich.com |

| Density | 0.963 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index (n20/D) | 1.504 | sigmaaldrich.com |

| UV Absorption (in Ethanol) | λmax = 250 nm (ε = 17,200) | orgsyn.org |

Table 2: Key Synthetic Transformations of this compound

| Reaction Type | Reagents | Product Type | Significance | Reference(s) |

|---|---|---|---|---|

| Kinetic Alkylation | 1. LDA, -78 °C; 2. R-X | 6-Alkyl-3-ethoxy-2-cyclohexen-1-one | Regioselective C-6 functionalization (Stork-Danheiser) | orgsyn.orgorgsyn.org |

| 3-Alkylation/Arylation | 1. R-MgBr or R-Li; 2. H₃O⁺ | 3-Alkyl/Aryl-2-cyclohexen-1-one | Access to a wide range of 3-substituted enones | orgsyn.orgchemicalbook.com |

| Reduction/Hydrolysis | 1. LiAlH₄; 2. H₃O⁺ | 2-Cyclohexen-1-one (B156087) | Synthesis of the parent enone | orgsyn.org |

| Dienone Synthesis | 1. Ethoxyvinyl lithium; 2. Silica (B1680970) gel | γ-Ethoxy dienone | Formation of conjugated dienone systems | tandfonline.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-ethoxycyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-10-8-5-3-4-7(9)6-8/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCFJPLIRVYENQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201326 | |

| Record name | 3-Ethoxycyclohex-2-ene-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5323-87-5 | |

| Record name | 3-Ethoxy-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5323-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxycyclohex-2-ene-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005323875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethoxy-2-cyclohexen-1-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethoxycyclohex-2-ene-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxycyclohex-2-ene-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Ethoxy-2-cyclohexenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV46J47XJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Ethoxy 2 Cyclohexen 1 One

Conventional Synthetic Pathways

Traditional methods for synthesizing 3-Ethoxy-2-cyclohexen-1-one rely on direct reactions with dione (B5365651) precursors and standard etherification techniques.

The most common conventional route involves the reaction of 1,3-Cyclohexanedione (B196179) with ethanol (B145695) in the presence of an acid catalyst. rsc.orgsigmaaldrich.com A typical procedure employs p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) as the catalyst and toluene (B28343) as the solvent. rsc.org The mixture of 1,3-Cyclohexanedione, an excess of ethanol, and a catalytic amount of p-TsOH·H2O in toluene is heated at reflux. rsc.org This process facilitates the formation of the enol ether, this compound. This compound is a valuable synthon, for example, in the preparation of 2-cyclohexenone through reduction with lithium aluminum hydride. orgsyn.org

A representative reaction is detailed below:

Reactants : 1,3-Cyclohexanedione (1.0 equiv.), Ethanol (7.6 equiv.), p-TsOH·H2O (0.02 equiv.) rsc.org

Solvent : Toluene rsc.org

Conditions : The reaction mixture is heated in an oil bath at 130°C overnight using a reflux condenser. rsc.org

This method, while effective, often requires long reaction times and heating, which has prompted the development of more efficient alternatives.

The formation of the 3-ethoxy group is chemically classified as an etherification, specifically the creation of an enol ether from a β-diketone. The acid-catalyzed reaction of the hydroxylated cyclohexenone intermediate (the enol form of 1,3-cyclohexanedione) with ethanol is a primary example of this transformation. This nucleophilic substitution can achieve high conversion rates (90-95%) at reflux temperatures. To prevent side reactions such as unwanted enolization at the ketone, the ketone group may be protected as a ketal during the etherification process.

While direct etherification of 1,3-cyclohexanedione is the standard, related strategies can be employed. For instance, other 3-alkoxy-2-cyclohexenones can be synthesized using different alcohols, and it is reported that 3-isobutoxy-2-cyclohexenone can be prepared in a higher yield than the ethoxy variant using the same general procedure. orgsyn.org

Advanced and Sustainable Synthesis Strategies

To address the limitations of conventional methods, advanced strategies have been developed that offer significant improvements in reaction time, yield, and environmental friendliness.

The use of microwave irradiation has dramatically reduced reaction times for the synthesis of 3-alkoxy-2-cyclohexen-1-ones from 1,3-cyclohexanedione. researchgate.net This technique can accelerate the reaction to completion in as little as seven minutes. researchgate.net Microwave-assisted methods are noted for being environmentally friendly, offering rapid and clean reactions with high yields. researchgate.netorientjchem.org

The following table compares a conventional heating method with a microwave-assisted approach.

| Parameter | Conventional Method | Microwave-Assisted Method |

| Reaction Time | Overnight (several hours) rsc.org | ~7 minutes researchgate.net |

| Energy Source | Oil Bath / Reflux rsc.org | Microwave Irradiation researchgate.netresearchgate.net |

| Yield | Good | High researchgate.net |

| Conditions | Toluene, 130°C rsc.org | Solvent-free researchgate.net |

The development of novel catalytic systems has further refined the synthesis of this compound, with a focus on efficiency and catalyst reusability.

A highly efficient and environmentally benign method utilizes Indium(III) chloride supported on silica (B1680970) gel (InCl₃/SiO₂) as a catalyst. researchgate.netresearchgate.net This approach allows for the solvent-free synthesis of 3-alkoxy-2-cyclohexen-1-ones under microwave irradiation. researchgate.net The reaction of 1,3-cyclohexanedione with an alcohol on the surface of the InCl₃/SiO₂ catalyst proceeds rapidly, yielding the desired product in high purity after simple filtration. researchgate.net

A key advantage of this system is the reusability of the catalyst. researchgate.net Studies have shown that the InCl₃/SiO₂ catalyst can be recovered and reused for multiple cycles with only a gradual decrease in activity. researchgate.net

Table: Reusability of InCl₃/SiO₂ Catalyst in the Synthesis of 3-methoxyethoxy-2-cyclohexen-1-one researchgate.net

| Cycle | Reaction Time (minutes) | Yield (%) |

| 1 | 2 | 93 |

| 2 | 2 | 89 |

| 3 | 2 | 80 |

| 4 | 2 | 65 |

This catalytic method showcases notable advantages, including fast and clean reactions, operational simplicity, high yields, and the ability to recycle the catalyst, making it a practical and sustainable alternative to traditional procedures. researchgate.netresearchgate.net

Catalytic Synthesis Approaches

Other Lewis Acid and Brønsted Acid Catalysis

The synthesis of this compound from 1,3-cyclohexanedione (also known as dihydroresorcinol) and ethanol can be effectively catalyzed by both Brønsted and Lewis acids. These catalysts facilitate the enolization of the dione and the subsequent etherification, typically requiring the removal of water to drive the reaction to completion.

A well-established method employs a Brønsted acid, such as p-toluenesulfonic acid (PTSA) monohydrate. In a typical batch process, 1,3-cyclohexanedione is reacted with an excess of absolute ethanol in a solvent like benzene (B151609). researchgate.net The mixture is heated to reflux with azeotropic removal of water, which is crucial for achieving high yields. researchgate.net This acid-catalyzed reaction is a standard and reliable procedure for preparing various 3-alkoxy-2-cyclohexenones. researchgate.net

Lewis acids have also been explored to promote this transformation, often providing advantages in terms of reaction conditions and efficiency. Indium(III) chloride (InCl₃) supported on silica gel has been demonstrated as a highly effective catalyst system, particularly under solvent-free conditions. researchgate.net This approach aligns with green chemistry principles by eliminating the need for bulk organic solvents. Other Lewis acids, such as titanium(IV) chloride (TiCl₄) and boron trifluoride etherate (BF₃·Et₂O), are also known to catalyze the formation of β-keto enol ethers from β-dicarbonyl compounds. researchgate.netacs.org Iron(III) chloride (FeCl₃) is another inexpensive and efficient Lewis acid catalyst that can be used for related condensations, often under solvent-free conditions. orgsyn.org

The table below summarizes and compares different acid-catalyzed approaches for the synthesis of 3-alkoxy-2-cyclohexenones.

| Catalyst Type | Catalyst Example | Key Reaction Conditions | Typical Yield (%) | Reference |

| Brønsted Acid | p-Toluenesulfonic acid (PTSA) | Reflux in Benzene with Ethanol, Azeotropic water removal | 70–75% | researchgate.net |

| Lewis Acid | Indium(III) Chloride / Silica Gel | Solvent-free, Microwave irradiation | 90% | researchgate.net |

| Lewis Acid | Titanium(IV) Chloride (TiCl₄) | General catalyst for this transformation | Not specified | researchgate.net |

Flow Chemistry Applications in Synthesis

Continuous flow chemistry offers significant advantages for the synthesis of this compound and other vinylogous esters, including enhanced safety, scalability, and process control. An environmentally benign approach for the synthesis of vinylogous esters from 1,3-dicarbonyl compounds has been developed using a continuous-flow system. acs.orgacs.orgresearchgate.net

This methodology utilizes Amberlyst-15, an inexpensive and reusable solid acid catalyst, packed into a column. acs.orgacs.org The reaction is performed under solvent- and metal-free conditions, where a solution of the 1,3-diketone in the desired alcohol (in this case, ethanol) is passed through the heated catalyst bed. acs.orgresearchgate.net The process is highly selective and provides the product in excellent yields with very short residence times. acs.org

A key advantage of this flow process is its scalability. A long-duration experiment running for 40 hours demonstrated the robustness of the Amberlyst-15 catalyst and enabled the multigram synthesis of the vinylogous ester product. acs.orgresearchgate.net This highlights the potential for industrial-scale production. Furthermore, the flow system facilitates sequential reactions, such as transetherification, where the ethoxy group can be exchanged with other alkoxy groups by simply flowing a different alcohol through the system containing the pre-synthesized enol ether. acs.org

Key Features of Flow Synthesis:

Catalyst: Amberlyst-15 (heterogeneous acid catalyst) acs.orgacs.org

Conditions: Solvent-free, metal-free, continuous-flow acs.org

Efficiency: Rapid reaction times (e.g., 4.6 minutes residence time) and high yields acs.org

Scalability: Proven capability for multigram synthesis over extended periods acs.orgresearchgate.net

Versatility: Allows for easy transetherification and hydrolysis by altering the solvent/reactant feed acs.org

Green Chemistry Principles and Solvent-Free Reaction Systems

The synthesis of this compound has been a focus for the application of green chemistry principles, aiming to reduce environmental impact through solvent-free reactions and the use of recyclable catalysts.

A prominent example of a green, solvent-free system involves the use of Indium(III) chloride supported on silica gel as a catalyst. researchgate.net In this method, 1,3-cyclohexanedione and the corresponding alcohol are mixed on the solid support and subjected to microwave irradiation. This approach eliminates the need for volatile and often toxic organic solvents like benzene, significantly reducing waste. researchgate.net The reaction times are dramatically shortened, and the yields are high, as detailed in the table below. researchgate.net

| Alcohol | Product | Time (min) | Yield (%) |

| Ethanol | This compound | 3.5 | 90 |

| Methanol | 3-Methoxy-2-cyclohexen-1-one | 3.0 | 92 |

| Propan-1-ol | 3-Propoxy-2-cyclohexen-1-one | 4.0 | 88 |

| Butan-1-ol | 3-Butoxy-2-cyclohexen-1-one | 4.0 | 85 |

| Data from a study on microwave-assisted, solvent-free synthesis using InCl₃/Silica Gel. researchgate.net |

The continuous flow synthesis described previously also embodies several green chemistry principles. acs.orgacs.org By using a solid, reusable catalyst (Amberlyst-15), the process avoids the separation issues associated with homogeneous catalysts. acs.orgresearchgate.net The reaction is run under solvent-free conditions, using the reactant alcohol as the reaction medium, which minimizes waste streams. acs.org

Further advancing green catalyst technology, magnetically recoverable catalysts have been developed for the synthesis of β-keto enol ethers. One such system uses an ionic liquid supported on γ-Fe₂O₃ nanoparticles. This catalyst is highly efficient at room temperature and can be easily separated from the reaction mixture using an external magnet and recycled multiple times without a significant loss in activity, representing a sustainable and environmentally friendly approach.

Reactivity Profiles and Mechanistic Investigations of 3 Ethoxy 2 Cyclohexen 1 One

Nucleophilic Addition Reactions

3-Ethoxy-2-cyclohexen-1-one, as an α,β-unsaturated ketone system, possesses two primary electrophilic sites: the carbonyl carbon (C-1) and the β-carbon of the double bond (C-3). The regiochemical outcome of nucleophilic attack is highly dependent on the nature of the nucleophile, particularly with organometallic reagents. This allows for selective 1,2-addition or 1,4-conjugate addition pathways.

Conjugate Addition of Organometallic Reagents

The reaction of 3-alkoxy-2-cyclohexenones with organometallic reagents, followed by hydrolysis and dehydration, provides a valuable route to various 3-substituted 2-cyclohexenones. The choice between direct addition to the carbonyl (1,2-addition) and addition to the β-carbon (1,4-conjugate addition) is a critical consideration in synthetic design.

Grignard reagents (RMgX) are classified as "hard" nucleophiles and typically favor direct 1,2-addition to the carbonyl carbon of α,β-unsaturated ketones. stackexchange.commasterorganicchemistry.comlibretexts.orglibretexts.org In the case of this compound, the Grignard reagent attacks the electrophilic carbonyl carbon. This process involves the formation of a new carbon-carbon bond and cleavage of the C=O π-bond, resulting in a magnesium alkoxide intermediate.

The mechanism is generally understood to proceed through a nucleophilic addition pathway. organic-chemistry.org With sterically hindered substrates, a single electron transfer (SET) mechanism may be involved. Subsequent acidic workup protonates the alkoxide to yield a tertiary allylic alcohol. This intermediate is often unstable and can be readily dehydrated to furnish the 3-substituted-2-cyclohexenone product.

Table 1: General Reaction of Grignard Reagents with this compound

| Reactant | Reagent | Intermediate | Final Product (after dehydration) | Addition Type |

|---|---|---|---|---|

| This compound | R-MgX (e.g., CH₃MgBr) | Tertiary Allylic Alcohol | 3-Alkyl-2-cyclohexen-1-one | 1,2-Addition |

In contrast to Grignard reagents, organocuprates, such as lithium dialkylcuprates (R₂CuLi), are "soft" nucleophiles. This electronic character directs them to selectively attack the β-carbon of α,β-unsaturated systems in a 1,4-conjugate addition, also known as a Michael addition. masterorganicchemistry.com This reaction is a cornerstone for the formation of carbon-carbon bonds at the β-position of enones.

The reaction of an organocuprate with this compound proceeds via the addition of an alkyl group to the C-3 position. This generates a lithium enolate intermediate, which is then protonated during aqueous workup to yield the corresponding 3-alkyl-3-ethoxycyclohexan-1-one. The resulting β-alkoxy ketone can be a stable product or can be used in further synthetic transformations.

Table 2: General Reaction of Organocuprates with this compound

| Reactant | Reagent | Intermediate | Final Product | Addition Type |

|---|---|---|---|---|

| This compound | R₂CuLi (e.g., (CH₃)₂CuLi) | Lithium Enolate | 3-Alkyl-3-ethoxycyclohexan-1-one | 1,4-Conjugate Addition |

Enolate Formation and Regioselective Alkylation

The protons on the carbons alpha to the carbonyl group of this compound are acidic and can be removed by a suitable base to form an enolate. Deprotonation can occur at two distinct positions: the C-2 position (α) or the C-6 position (α'). The ability to selectively form one enolate over the other is crucial for controlling the regiochemical outcome of subsequent alkylation reactions.

The Stork-Danheiser alkylation takes advantage of kinetic control to achieve regioselective alkylation at the C-6 position. orgsyn.org This procedure employs a strong, sterically hindered, non-nucleophilic base, most commonly lithium diisopropylamide (LDA), at low temperatures (typically -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). orgsyn.orgquimicaorganica.orgmasterorganicchemistry.com

Under these conditions, deprotonation is rapid, quantitative, and irreversible. quimicaorganica.org The bulky LDA base preferentially abstracts the more sterically accessible proton at the C-6 position, leading to the formation of the less substituted, or "kinetic," enolate. orgsyn.orgmasterorganicchemistry.com This specific enolate has found extensive application in alicyclic synthesis. orgsyn.orgchemdad.com Trapping this nucleophilic enolate with an electrophile, such as an alkyl halide, results in the formation of a new carbon-carbon bond exclusively at the C-6 position.

Table 3: Stork-Danheiser Kinetic Alkylation of this compound

| Substrate | Base/Conditions | Electrophile | Product | Yield |

|---|---|---|---|---|

| This compound | LDA, THF, -78 °C | Methyl iodide (CH₃I) | 3-Ethoxy-6-methyl-2-cyclohexen-1-one | 91-93% orgsyn.org |

Thermodynamic alkylation involves the formation of the most stable enolate isomer. These conditions typically involve a weaker base (e.g., sodium ethoxide) and higher reaction temperatures, which allow the deprotonation process to be reversible. masterorganicchemistry.com An equilibrium is established between the ketone and the possible enolates, which ultimately favors the most thermodynamically stable species. masterorganicchemistry.com

For this compound, the thermodynamic enolate is the more substituted one, formed by deprotonation at the C-2 position. This enolate benefits from the stabilizing effect of conjugation with the adjacent ethoxy group. While alkylation of this enolate is mechanistically feasible, the high efficiency and regioselectivity of the Stork-Danheiser kinetic protocol mean that thermodynamic alkylation of this specific substrate is less commonly employed in synthetic applications.

Table 4: Comparison of Kinetic vs. Thermodynamic Enolate Formation

| Control Type | Conditions | Site of Deprotonation | Enolate Formed | Alkylation Product |

|---|---|---|---|---|

| Kinetic | LDA, -78 °C, Irreversible | C-6 (Less hindered) | Less substituted | 6-Alkyl-3-ethoxy-2-cyclohexen-1-one |

| Thermodynamic | NaOEt, RT, Reversible | C-2 (More substituted) | More substituted | 2-Alkyl-3-ethoxy-2-cyclohexen-1-one (theoretical) |

Additions of Heteroatom Nucleophiles

The electrophilic nature of the β-carbon in the α,β-unsaturated ketone system of this compound makes it susceptible to conjugate addition by a variety of heteroatom nucleophiles. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of diverse functional groups.

The general mechanism for the Michael addition of a heteroatom nucleophile (Nu-H) to this compound proceeds via the formation of an enolate intermediate. The nucleophile attacks the electron-deficient β-carbon (C3), leading to a resonance-stabilized enolate. Subsequent protonation of the enolate, typically by the solvent or a mild acid, yields the 1,4-adduct.

Table 1: Michael Addition of Heteroatom Nucleophiles to this compound (Predicted Reactions)

| Nucleophile (Nu-H) | Reagents and Conditions | Expected Product |

| Amine (R₂NH) | Base catalyst (e.g., Et₃N), solvent (e.g., THF, CH₃CN) | 3-(Dialkylamino)-3-ethoxycyclohexan-1-one |

| Thiol (RSH) | Base catalyst (e.g., NaOEt), solvent (e.g., EtOH) | 3-Ethoxy-3-(alkylthio)cyclohexan-1-one |

| Alkoxide (RO⁻) | Corresponding alcohol (ROH) as solvent | 3,3-Diethoxycyclohexan-1-one (from ethoxide) |

Note: The data in this table is based on the general reactivity of α,β-unsaturated ketones and may not represent experimentally verified outcomes for this compound.

The addition of amines to α,β-unsaturated ketones is a well-established method for the synthesis of β-amino carbonyl compounds. In the case of this compound, the reaction with primary or secondary amines is expected to proceed via a Michael-type addition to yield the corresponding 3-amino-3-ethoxycyclohexan-1-one derivatives.

Thiols are also excellent nucleophiles for conjugate addition to enones. The reaction of this compound with thiols, typically catalyzed by a base, would lead to the formation of 3-ethoxy-3-(alkylthio)cyclohexan-1-one. This reaction is generally highly efficient and regioselective.

The reaction with alkoxides, such as sodium ethoxide in ethanol (B145695), would likely result in the formation of a 3,3-diethoxycyclohexan-1-one through a conjugate addition mechanism. The equilibrium of this reaction would be influenced by the concentration of the alkoxide and the stability of the resulting product.

Cycloaddition Reactions

The electron-deficient double bond of this compound makes it a competent dienophile in cycloaddition reactions, particularly the Diels-Alder reaction.

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. wikipedia.org In this pericyclic reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) in a concerted [4+2] cycloaddition. masterorganicchemistry.com this compound, with its electron-withdrawing carbonyl group conjugated to the double bond, is expected to function as an effective dienophile, particularly when paired with electron-rich dienes. libretexts.org

While specific examples of Diels-Alder reactions with this compound are not extensively documented in readily available literature, its reactivity can be inferred from studies on similar 2-cyclohexenone derivatives. For instance, 2-carbomethoxy-2-cyclohexen-1-one has been shown to undergo Diels-Alder reactions with various dienes under Lewis acid catalysis. masterorganicchemistry.com This suggests that this compound would likely require activation, for example with a Lewis acid, to enhance its dienophilic character and promote cycloaddition with a range of dienes.

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes would be governed by the electronic effects of the substituents on both the diene and the dienophile. The ethoxy group on the dienophile, being electron-donating by resonance but with an electron-withdrawing inductive effect from the oxygen atom, adds a layer of complexity to predicting the regiochemical outcome.

Table 2: Predicted Diels-Alder Reactions of this compound

| Diene | Conditions | Expected Adduct |

| 1,3-Butadiene | Thermal or Lewis acid catalysis | 4a-Ethoxy-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one |

| Isoprene (B109036) (2-methyl-1,3-butadiene) | Thermal or Lewis acid catalysis | 4a-Ethoxy-7-methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one (major regioisomer) |

| Danishefsky's Diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene) | Thermal conditions | Silyl enol ether of 4a,7-diethoxy-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one |

Note: The products in this table are predicted based on established principles of Diels-Alder reactions and may not reflect experimentally verified outcomes.

Electrocyclic reactions, which involve the concerted cyclization of a conjugated π-system, are another class of pericyclic reactions. While this compound itself does not have the requisite conjugated system for a typical electrocyclic ring closure or opening, derivatives of this compound could potentially undergo such transformations.

Reduction Chemistry

The reduction of this compound offers pathways to valuable synthetic intermediates, with the selectivity of the reduction depending on the reagents and reaction conditions employed.

The selective reduction of the carbonyl group in an α,β-unsaturated ketone to an allylic alcohol, without affecting the carbon-carbon double bond, is a common synthetic challenge. The Luche reduction, which employs sodium borohydride (B1222165) in the presence of a cerium(III) salt (typically CeCl₃·7H₂O) in an alcohol solvent, is a highly effective method for achieving this 1,2-reduction. thermofisher.comwikipedia.orgrsc.orgorganic-chemistry.orgtcichemicals.com

Applying the Luche reduction to this compound is expected to yield 3-ethoxy-2-cyclohexen-1-ol with high selectivity. The cerium salt is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and directing the hydride attack to the carbonyl carbon.

Table 3: Reagents for Selective Carbonyl Reduction of α,β-Unsaturated Ketones

| Reagent System | Product Type | Selectivity |

| NaBH₄, CeCl₃·7H₂O (Luche Reduction) | Allylic Alcohol (1,2-reduction) | High |

| NaBH₄ | Mixture of saturated ketone and allylic alcohol | Low |

| LiAlH₄ | Typically reduces both carbonyl and alkene | Low |

| Diisobutylaluminium hydride (DIBAL-H) | Can be selective for 1,2-reduction at low temperatures | Moderate to High |

Complete reduction of the α,β-unsaturated system in this compound can be achieved through various methods, leading to either the saturated ketone, the saturated alcohol, or the corresponding alkene.

A notable transformation involves the reduction of this compound with lithium aluminum hydride (LiAlH₄) followed by an acidic workup. This procedure does not yield the simple reduction product but rather 2-cyclohexenone. The reaction proceeds through the reduction of the carbonyl group to an alcohol, which then undergoes an acid-catalyzed elimination of the ethoxy group and rearrangement to form the more stable conjugated system of 2-cyclohexenone.

Catalytic hydrogenation is another common method for the reduction of α,β-unsaturated systems. The choice of catalyst and reaction conditions can influence the outcome. For instance, catalytic hydrogenation of cyclohexenone over iron-ruthenium nanoparticles has been shown to selectively produce cyclohexanone (B45756). rsc.org A similar approach with this compound, followed by hydrolysis of the enol ether, could potentially yield cyclohexanone. Transfer hydrogenation, using a hydrogen donor like isopropanol (B130326) in the presence of a palladium catalyst, is another viable method for the reduction of the carbon-carbon double bond. acgpubs.org

Dehydrogenation and Aromatization Reactions

The conversion of cyclohexenone derivatives to the corresponding phenols is a significant transformation in organic synthesis, and this compound can serve as a substrate in such reactions. acs.org Dehydrogenative aromatization is a powerful method for creating substituted aromatic compounds from non-aromatic precursors. rsc.orgfuture4200.com This process is typically facilitated by transition metal catalysts, which effectively remove hydrogen atoms to form a stable aromatic ring. researchgate.net

For substituted cyclohexenones, including this compound, catalytic dehydrogenation using noble metals supported on carbon (such as Pd/C, Pt/C, and Rh/C) can yield the corresponding aromatic phenol (B47542). acs.org The general mechanism for this transformation involves an initial surface-assisted keto-enol tautomerization of the cyclohexenone to form a dienol intermediate. This transient species then undergoes dehydrogenation on the metal surface to yield the final aromatic product. acs.org Palladium-catalyzed aerobic dehydrogenation, in particular, has been established as an efficient method for converting substituted cyclohexanones and cyclohexenones into phenols, using molecular oxygen as the terminal oxidant. nih.govacs.org The reaction proceeds through the formation and subsequent disappearance of a partially dehydrogenated intermediate, consistent with a stepwise process. nih.gov

Step 1: Adsorption of the cyclohexenone onto the catalyst surface.

Step 2: Keto-enol tautomerization to a dienol intermediate, stabilized by the metal surface.

Step 3: Stepwise dehydrogenation (H2 elimination) from the ring to form the aromatic system.

Step 4: Desorption of the phenol product from the catalyst surface.

This method provides a valuable route to substituted phenols that can be challenging to synthesize through classical electrophilic aromatic substitution, where the directing effects of substituents limit the achievable substitution patterns. future4200.comnih.gov

Substitution Reactions at the Ethoxy Moiety

Direct substitution reactions where the ethyl group of the ethoxy moiety is replaced are not commonly reported for this compound. However, the ethoxy group can be involved in two main types of transformations that result in its substitution or cleavage.

First, in the context of conjugate addition reactions, the ethoxy group can function as a leaving group. While not a direct substitution at the ethoxy moiety itself, this reaction pathway leads to the formation of 3-substituted-2-cyclohexenones. The process involves the 1,4-addition of a nucleophile (such as an organocuprate) to the enone system, followed by the elimination of the ethoxy group to regenerate the double bond.

Second, the ether linkage can be cleaved under strong acidic conditions, a characteristic reaction of ethers. masterorganicchemistry.com Treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can protonate the ether oxygen, converting it into a good leaving group (ethanol). masterorganicchemistry.com A nucleophile, such as the iodide or bromide ion, then attacks the ethyl group via an SN2 mechanism, resulting in the formation of a haloalkane (e.g., iodoethane) and 3-hydroxy-2-cyclohexen-1-one (1,3-cyclohexanedione), which exists in equilibrium with its diketo tautomer. masterorganicchemistry.comyoutube.com

The mechanism for acid-catalyzed cleavage is as follows:

Protonation of the ether oxygen by the strong acid.

Nucleophilic attack by the conjugate base of the acid (e.g., I⁻) on the less sterically hindered carbon of the ether (the ethyl group).

Displacement of the protonated 3-hydroxy-2-cyclohexen-1-one moiety, which then deprotonates to yield the final enolic product.

Rearrangement Pathways

While this compound itself is relatively stable, its corresponding alcohol, 3-ethoxy-2-cyclohexenol, undergoes a facile acid-catalyzed rearrangement to produce 2-cyclohexenone and ethanol. acs.org This reaction is a key step in a convenient synthesis of 2-cyclohexenone from dihydroresorcinol and is illustrative of the rearrangement pathways available to this chemical system. acs.orgorgsyn.org

The transformation of 3-ethoxy-2-cyclohexenol occurs readily in a pH range of 7-9. acs.org Isotopic tracer studies using ¹⁸O-enriched water demonstrated that the oxygen atom incorporated into the final 2-cyclohexenone product comes from the solvent, not from the starting alcohol. This finding ruled out a mechanism involving a hydroxy ketone intermediate and instead supported a pathway involving the rearrangement of 3-ethoxy-2-cyclohexenol to its allylic isomer, which is the hemiketal of 2-cyclohexenone. acs.org This hemiketal intermediate then readily eliminates ethanol to yield the final product.

Elucidation of Reaction Mechanisms and Intermediates

Kinetic studies have been instrumental in elucidating the mechanism of the acid-catalyzed rearrangement of 3-ethoxy-2-cyclohexenol to 2-cyclohexenone. The reaction follows first-order kinetics, and the observed rate constant is directly proportional to the hydrogen ion concentration in the pH range of 7-9 at 25.2 °C. acs.org This linear relationship indicates that the reaction is specific-acid catalyzed in this pH range.

The rate of conversion was measured spectrophotometrically by monitoring the appearance of the 2-cyclohexenone product. The observed first-order rate constants (k_obs) were determined at various pH values in a phosphate (B84403) buffer with the ionic strength maintained at 0.05 M. acs.org

Table 1: Observed First-Order Rate Constants for the Rearrangement of 3-Ethoxy-2-cyclohexenol at 25.2 °C acs.org

| pH | k_obs x 10³ (sec⁻¹) | k_obs / [H⁺] (M⁻¹sec⁻¹) |

|---|---|---|

| 7.01 | 1.08 | 1.10 x 10⁴ |

| 7.40 | 0.433 | 1.09 x 10⁴ |

| 7.79 | 0.173 | 1.09 x 10⁴ |

The consistency of the second-order rate constant (k_obs / [H⁺]) across this pH range provides strong evidence for the proposed acid-catalyzed mechanism. acs.org

The identification of transient species is crucial for confirming reaction mechanisms. In the reactions involving the this compound system, two key types of intermediates have been proposed or identified.

Hemiketal Intermediate: In the acid-catalyzed rearrangement of 3-ethoxy-2-cyclohexenol, isotopic labeling studies provided compelling evidence against a hydroxy ketone intermediate and for the formation of a transient allylic isomer. acs.org This intermediate is the hemiketal of 2-cyclohexenone. Its formation via an allylic rearrangement, followed by rapid, acid-catalyzed decomposition to 2-cyclohexenone and ethanol, is consistent with all experimental observations, including the kinetic and isotopic data. acs.org

Dienol Intermediate: For the dehydrogenation and aromatization of this compound to its corresponding phenol, a dienol intermediate is widely proposed. acs.org This species is formed through a keto-enol tautomerization, a common process for ketones. In the context of heterogeneous catalysis, this dienol intermediate is stabilized on the surface of the metal catalyst (e.g., Palladium). The formation of this intermediate is a critical step that facilitates the subsequent removal of hydrogen atoms from the C4 and C5 positions, leading to the formation of the aromatic ring. acs.orgresearchgate.net

Applications of 3 Ethoxy 2 Cyclohexen 1 One in Complex Organic Synthesis

Building Block for Substituted Cyclohexenones and Cyclohexanones

3-Ethoxy-2-cyclohexen-1-one serves as a key intermediate for the synthesis of various substituted cyclohexenone and cyclohexanone (B45756) derivatives. Its reactivity can be precisely controlled to achieve substitution at different positions of the cyclohexenone core.

One of the most powerful applications of this compound is in the synthesis of 3-substituted-2-cyclohexen-1-ones. fishersci.cachemicalbook.com This transformation is typically achieved through the 1,4-conjugate addition of organometallic reagents, such as organocuprates (Gilman reagents), to the α,β-unsaturated ketone system. masterorganicchemistry.comyoutube.com

The general mechanism involves the nucleophilic attack of the organometallic reagent at the C3 position of the cyclohexenone ring. This is followed by the elimination of the ethoxy group during acidic workup, which regenerates the double bond and yields the corresponding 3-alkyl- or 3-aryl-2-cyclohexen-1-one. This method provides a reliable and high-yielding route to a wide variety of 3-substituted cyclohexenones, which are important structural motifs in many natural products and pharmaceuticals. Organocuprates are particularly effective for this transformation as they preferentially undergo 1,4-addition to α,β-unsaturated ketones, in contrast to more reactive organolithium or Grignard reagents which may favor 1,2-addition to the carbonyl group. masterorganicchemistry.comyoutube.com

Table 1: Synthesis of 3-Alkyl-2-cyclohexen-1-ones This table is for illustrative purposes based on the described methodology.

| Organometallic Reagent (R-M) | Product (3-R-2-cyclohexen-1-one) |

|---|---|

| (CH₃)₂CuLi | 3-Methyl-2-cyclohexen-1-one |

| (Ph)₂CuLi | 3-Phenyl-2-cyclohexen-1-one |

This compound can be efficiently converted to the parent 2-cyclohexen-1-one (B156087). The established procedure involves reduction with a metal hydride, followed by hydrolysis and dehydration. A detailed method published in Organic Syntheses utilizes lithium aluminum hydride (LiAlH₄) as the reducing agent. orgsyn.org In this reaction, the hydride reduces the carbonyl group, and the subsequent acidic workup facilitates the elimination of the ethoxy group and water to furnish 2-cyclohexen-1-one in good yield. orgsyn.org

The reaction proceeds by adding a solution of this compound to a suspension of lithium aluminum hydride in anhydrous ether. orgsyn.org After the reaction is complete, the mixture is carefully hydrolyzed and then treated with aqueous sulfuric acid to complete the transformation. orgsyn.org The final product is isolated by distillation, with reported yields ranging from 62-75%. orgsyn.org

Table 2: Reaction Protocol for the Synthesis of 2-Cyclohexen-1-one Data sourced from Organic Syntheses, 1960, 40, 14. orgsyn.org

| Reagent | Moles |

|---|---|

| This compound | 0.307 |

| Lithium aluminum hydride | 0.16 |

| Anhydrous ether | 250 mL |

| Conditions | Value |

| Reaction Time | ~2 hours |

| Temperature | Gentle reflux |

| Outcome | Value |

| Yield | 62-75% |

Beyond substitution at the 3-position, this compound is a cornerstone of the Stork-Danheiser kinetic alkylation strategy, which allows for highly regioselective alkylation at the 6-position (the α'-position). fishersci.cachemicalbook.comorgsyn.org This method provides access to 6-substituted cyclohexenone derivatives, a different class of isomers than those obtained from organocuprate addition.

The procedure involves the formation of a kinetic enolate by treating this compound with a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78°C). fishersci.caorgsyn.org The base selectively removes the proton from the less-substituted 6-position. The resulting enolate can then be trapped with an electrophile, such as an alkyl halide, to introduce a substituent at this position. orgsyn.org This regioselective alkylation has been extensively used in alicyclic synthesis. fishersci.cachemicalbook.comorgsyn.org The term stereoselective in this context refers to the reaction's high regioselectivity, which is a form of stereocontrol that dictates the specific location of the new bond. masterorganicchemistry.com

Precursor for Polycyclic and Heterocyclic Systems

While highly effective for creating substituted monocyclic systems, the application of this compound as a direct precursor for more complex polycyclic frameworks is more specialized.

The use of this compound as a direct starting material for the construction of spirocyclic compounds is not a widely documented synthetic strategy in the surveyed scientific literature. General methods for synthesizing spirocycles often involve intramolecular alkylations, cyclizations, or rearrangements from specifically designed precursors, but routes commencing directly from this compound are not prominently featured. scripps.edu

The bicyclo[2.2.2]octenone skeleton is a significant structural core in numerous natural products. nih.govijsr.net The most common synthetic route to this framework is the Diels-Alder reaction between a 1,3-cyclohexadiene (B119728) and a suitable dienophile. ijsr.net However, the scientific literature does not prominently feature methods that utilize this compound as the diene or dienophile component for constructing the bicyclo[2.2.2]octenone system. Synthetic approaches typically employ other precursors, such as masked o-benzoquinones derived from phenols, to serve as the diene component in these cycloaddition reactions. nih.govijsr.net

Role in Natural Product Synthesis

The cyclohexenone moiety is a recurring structural motif in a vast number of natural products, including terpenoids, steroids, and alkaloids. Consequently, this compound has been extensively utilized as a key starting material or intermediate in the total synthesis of these complex molecules. Its utility stems from its ability to undergo regioselective alkylation, conjugate addition, and annulation reactions, providing controlled access to highly substituted and stereochemically rich carbocyclic cores.

Retrosynthetic analysis is a powerful strategy for planning the synthesis of a complex target molecule by mentally breaking it down into simpler, commercially available precursors. Within this analytical framework, this compound is recognized as a valuable "synthon"—an idealized fragment corresponding to a real-world reagent. Its primary role in retrosynthesis is that of a precursor to substituted 2-cyclohexen-1-one rings.

The strategic value of this compound lies in the reactivity of its enol ether functionality. This group effectively "protects" the β-position of the enone from nucleophilic attack while activating the α'-position (C6) for deprotonation and subsequent alkylation. This is the basis of the Stork-Danheiser kinetic alkylation procedure, which has found extensive use in alicyclic synthesis. fishersci.ca Therefore, when a retrosynthetic disconnection is made at the C6 position of a cyclohexenone ring, this compound often emerges as the logical forward-synthesis starting material.

Furthermore, the ethoxy group can be readily hydrolyzed under acidic conditions after serving its purpose, revealing the parent β-dicarbonyl system or allowing for elimination to the unsubstituted enone. It can also be displaced through conjugate addition of organometallic reagents, such as organocuprates, to install a substituent at the C3 position. fishersci.ca This versatility allows for multiple disconnection strategies, as summarized in the table below.

| Disconnection (Bond Cleavage) | Synthon Generated from Target | Corresponding Reagent in Synthesis |

| C6-Alkyl Bond | Cyclohexenone C6 Anion | This compound + Base (e.g., LDA) |

| C3-Alkyl/Aryl Bond | α,β-Unsaturated Acyl Cation | This compound + Organocuprate |

| Robinson Annulation Precursor | Michael Acceptor & Enolate | This compound as Enolate Precursor |

Terpenoids are a large and diverse class of natural products characterized by their construction from isoprene (B109036) units. Many possess complex, stereochemically dense cyclohexene (B86901) or cyclohexane (B81311) rings as part of their core structure. While this compound is an achiral molecule, it serves as a critical precursor for the asymmetric synthesis of these chiral terpenoid frameworks.

The common strategy involves an initial, non-asymmetric reaction to construct a substituted cyclohexenone intermediate from this compound. This achiral or racemic intermediate is then subjected to a key asymmetric transformation to introduce stereocenters with high enantiomeric excess. Such transformations include:

Asymmetric Conjugate Addition: Chiral organocuprates or other nucleophiles can be added to the enone system in the presence of a chiral ligand to set a stereocenter at the β-position.

Asymmetric Reduction: The ketone functionality can be reduced using a chiral reducing agent (e.g., a CBS catalyst) to produce a chiral allylic alcohol, a versatile intermediate for further functionalization.

Through these methods, the simple achiral scaffold of this compound is elaborated into complex, enantiomerically pure intermediates that are then carried forward to complete the total synthesis of intricate terpenoids.

The utility of this compound is exemplified in synthetic approaches toward stemodinone, a tetracyclic diterpene isolated from Stemodia maritima L. reading.ac.uk Stemodinone and its analogues have attracted synthetic interest due to their complex architecture and reported medicinal properties. reading.ac.uk

In an early synthetic route developed by Boyd and Chappell, a key intermediate for an intramolecular arene-alkene meta-photocycloaddition was prepared from a cyclohexenone derivative. reading.ac.uk This precursor already contained the gem-dimethyl group present on the A-ring of the final natural product. The synthesis of this crucial building block begins with a starting material like dimedone, which can be readily converted to a this compound derivative.

Although this specific synthetic route was ultimately hampered by a low-yielding conjugate addition of an aryl cuprate, it highlights the strategic importance of the this compound core in assembling the necessary components for the key bond-forming reaction. reading.ac.uk The ethoxy group serves to modulate the reactivity of the cyclohexenone ring system, directing subsequent transformations to build the complex photocycloaddition precursor. This demonstrates how this compound acts as a foundational element in the logical, step-wise construction of a complex natural product.

Development of Functional Molecules and Advanced Materials

Information regarding the direct application of this compound in the development of functional molecules and advanced materials is not available in the reviewed scientific literature. Its role appears to be primarily that of a synthetic intermediate in the construction of complex organic molecules, such as natural products, rather than as a monomer or functional component in materials science.

Advanced Spectroscopic and Computational Studies of 3 Ethoxy 2 Cyclohexen 1 One

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity, purity, and structural features of 3-Ethoxy-2-cyclohexen-1-one. Each method provides a unique piece of the molecular puzzle, from the connectivity of atoms to the nature of chemical bonds and electronic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the hydrogen and carbon atomic framework.

¹H NMR: The proton NMR spectrum of this compound is predicted to show five distinct signals corresponding to the different chemical environments of its 12 protons. The ethoxy group gives rise to a characteristic triplet and quartet pattern. The vinylic proton appears as a singlet in the downfield region, while the three methylene (B1212753) groups in the cyclohexenone ring produce complex multiplets.

¹³C NMR: The carbon-13 NMR spectrum is expected to display eight unique signals, one for each carbon atom in the molecule, confirming the molecular asymmetry. The carbonyl carbon (C1) is the most deshielded, appearing furthest downfield. The two vinylic carbons (C2 and C3) resonate in the olefinic region, followed by the oxygen-linked methylene carbon of the ethoxy group. The remaining aliphatic carbons of the ring and the ethoxy methyl group appear in the upfield region.

2D NMR: While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment. A COSY spectrum would confirm the coupling relationships between adjacent protons, for instance, between the CH₂ protons of the ethoxy group and its CH₃ protons, as well as among the protons on the C4, C5, and C6 positions of the ring. An HSQC or HMBC (Heteronuclear Multiple Bond Correlation) experiment would definitively correlate each proton signal to its directly attached carbon or to carbons two to three bonds away, respectively, solidifying the complete structural assignment. emerypharma.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| 1 | - | - | 198-202 |

| 2 | 5.3 - 5.5 | s | 102-106 |

| 3 | - | - | 175-179 |

| 4 | 2.3 - 2.5 | t | 35-39 |

| 5 | 1.9 - 2.1 | m | 20-24 |

| 6 | 2.2 - 2.4 | t | 28-32 |

| 7 (O-CH₂) | 3.8 - 4.0 | q | 63-67 |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. pdx.eduoregonstate.edu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several strong absorption bands that confirm its key structural features. nist.gov

The most prominent peak arises from the stretching vibration of the conjugated carbonyl group (C=O), which typically appears at a lower wavenumber than a saturated ketone due to resonance. Another significant absorption is due to the carbon-carbon double bond (C=C) stretch of the enone system. The vinyl ether functionality is confirmed by a strong C-O stretching band. thermofisher.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Conjugated Carbonyl (C=O) | Stretch | 1650 - 1680 | Strong |

| Alkene (C=C) | Stretch | 1600 - 1620 | Medium |

| C-O (Vinyl Ether) | Stretch | 1200 - 1250 | Strong |

| sp² C-H (Vinylic) | Stretch | 3020 - 3080 | Medium |

Source: Data compiled from NIST Chemistry WebBook and typical IR absorption ranges. nist.govnist.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural composition of a compound by analyzing the mass-to-charge ratio (m/z) of its ionized form and its fragments. For this compound (molar mass approx. 140.18 g/mol ), electron ionization (EI) mass spectrometry would show a distinct molecular ion peak (M⁺) at m/z 140. nist.gov

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule include the loss of neutral fragments from the molecular ion. The base peak, or most abundant fragment, often results from a stable carbocation. Key fragmentation events include:

Loss of an ethyl group (•CH₂CH₃): Cleavage of the ether side-chain can lead to a fragment at m/z 111.

Loss of an ethoxy radical (•OCH₂CH₃): This cleavage results in a cyclohexenone cation at m/z 95.

Retro-Diels-Alder reaction: A characteristic fragmentation for cyclohexene (B86901) derivatives, which can lead to the cleavage of the ring structure.

Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement: This is another possible pathway involving the carbonyl group. libretexts.orgyoutube.commiamioh.edu

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 140 | [C₈H₁₂O₂]⁺ (Molecular Ion) | - |

| 112 | [M - C₂H₄]⁺ | Ethylene |

| 111 | [M - C₂H₅]⁺ | Ethyl radical |

| 96 | [M - C₂H₄O]⁺ | Ethoxyethylene |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy molecular orbitals. The chromophore in this compound is the α,β-unsaturated ketone system. This conjugated system gives rise to two characteristic electronic transitions:

π → π Transition:* This is a high-intensity absorption corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For conjugated enones, this transition typically occurs in the range of 220-250 nm.

n → π Transition:* This is a lower-intensity absorption at a longer wavelength (typically >300 nm), resulting from the promotion of a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital. This transition is often less prominent. nih.gov

The position of the absorption maximum (λmax) is sensitive to the solvent polarity and the extent of conjugation.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (GC, HPLC, TLC)

Chromatographic methods are essential for separating this compound from reaction mixtures and assessing its purity.

Gas Chromatography (GC): As a volatile compound, this compound is well-suited for GC analysis. This technique is frequently used to determine the purity of commercial samples, often indicating purities of 98.5% or higher. thermofisher.com

High-Performance Liquid Chromatography (HPLC): Reverse-phase (RP) HPLC methods have been developed for the analysis of this compound. A typical method might use a C18 column with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. spectrabase.com

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions involving this compound. By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), the disappearance of starting material and the appearance of the product can be easily visualized.

Computational Chemistry and Molecular Modeling

In addition to experimental data, computational chemistry provides valuable theoretical insights into the properties of this compound. Various computed properties help predict its behavior and supplement spectroscopic findings. guidechem.com Molecular modeling techniques, such as Density Functional Theory (DFT), can be used to predict the molecule's three-dimensional structure, electronic properties, and spectroscopic data.

Key applications include:

Geometry Optimization: Calculating the most stable conformation of the molecule.

Vibrational Analysis: Predicting IR frequencies, which can be compared with experimental spectra to aid in peak assignment.

NMR Chemical Shift Prediction: Calculating theoretical NMR shifts that can help validate experimental assignments.

Frontier Molecular Orbital Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transitions observed in UV-Vis spectroscopy.

Collision Cross Section (CCS) Prediction: Computational methods can predict the CCS, a measure of an ion's size and shape in the gas phase, which is relevant for advanced mass spectrometry techniques. uni.lu

Table 4: Selected Computed Properties for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂O₂ |

| Exact Mass | 140.0837 g/mol |

| Topological Polar Surface Area | 26.3 Ų |

| Rotatable Bond Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

Source: Data compiled from PubChem and other chemical databases. nih.govguidechem.com

Electronic Structure and Bonding Analysis

The electronic structure of this compound is characterized by the interplay between the π-systems of the carbonyl group and the carbon-carbon double bond, further influenced by the electron-donating ethoxy group. This arrangement forms a vinylogous ester system, where the oxygen of the ethoxy group is in conjugation with the enone system. This conjugation significantly impacts the molecule's electron distribution and reactivity.

Computational studies, often employing Density Functional Theory (DFT), can elucidate the electronic properties by mapping molecular orbitals and electrostatic potential surfaces. The highest occupied molecular orbital (HOMO) is typically distributed over the C=C double bond and the oxygen atom of the ethoxy group, reflecting the high electron density in this region and its susceptibility to electrophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) is predominantly localized on the β-carbon of the enone system, indicating its electrophilic nature and reactivity towards nucleophiles.

The bonding within the molecule can be analyzed through calculated bond lengths and orders. The C2-C3 bond is expected to have a length intermediate between a typical single and double bond, while the C3-O bond of the ethoxy group will be shorter than a standard single bond, both indicating the delocalization of electrons within the conjugated system. The carbonyl C=O bond length might be slightly elongated compared to a simple ketone due to the resonance effect.

Table 1: Calculated Physicochemical Properties for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂O₂ |

| Molecular Weight | 140.18 g/mol |

| Topological Polar Surface Area | 26.3 Ų guidechem.com |

| Hydrogen Bond Acceptor Count | 2 guidechem.com |

Conformational Landscape and Energetics

The conformational flexibility of this compound is primarily dictated by the six-membered cyclohexene ring and the orientation of the ethoxy group. The cyclohexene ring is known to adopt a half-chair conformation as its most stable arrangement to minimize steric and torsional strain. Computational studies on cyclohexene and its derivatives have shown that the ring inversion process from one half-chair conformation to another proceeds through a higher-energy twist-boat intermediate. stackexchange.com The energy barrier for this inversion in cyclohexene itself is relatively low, estimated to be between 5.2 and 6.6 kcal/mol by quantum chemical methods. stackexchange.com

For this compound, two primary half-chair conformations are possible. The ethoxy group, being a substituent on the sp²-hybridized C3 carbon, will have its ethyl group oriented either s-cis or s-trans with respect to the C2-C3 double bond. The relative energies of these conformers are influenced by steric interactions between the ethoxy group and the adjacent methylene groups of the cyclohexene ring. DFT calculations are instrumental in determining the lowest energy conformers and the energy barriers for their interconversion. amazonaws.com

The rotation around the C3-O bond of the ethoxy group also contributes to the conformational landscape. The relative orientation of the ethyl group can lead to different rotamers with distinct energies. Computational modeling, such as that performed with the OPLS2005 forcefield, can systematically evaluate thousands of potential structures to identify the global minimum energy conformation.

Table 2: Theoretical Conformational Energy Barriers for Cyclohexene Ring Inversion

| Method | Energy Barrier (kcal/mol) |

|---|---|

| Molecular Mechanics | 4.2 - 7.9 stackexchange.com |

Reaction Pathway Simulations and Transition State Identification

Computational chemistry provides powerful tools to simulate reaction pathways involving this compound, offering insights into reaction mechanisms and allowing for the identification of transient transition states. This compound is a versatile intermediate in organic synthesis, notably in the preparation of 3-alkyl- or aryl-2-cyclohexen-1-ones. researchgate.net

DFT studies have been employed to investigate the dehydrogenation of this compound on various carbon-supported noble metal catalysts. acs.org These simulations reveal that the reaction mechanism can involve a surface-assisted keto-enol tautomerization, leading to a dienol intermediate which then undergoes dehydrogenation to form aromatic products. acs.org The calculations help in understanding the different catalytic activities of metals like Pd, Pt, and Rh by analyzing the binding orientation of the enone on the catalyst surface and the energy profiles of the reaction steps. acs.org

Another area of study involves the simulation of palladium(II)-catalyzed reactions. For instance, in the oxidation of cyclohexene, it has been proposed that this compound can be formed via an oxypalladation mechanism. Computational modeling of such pathways helps to elucidate the role of the catalyst and the energetics of intermediate and transition state structures.

These simulations are crucial for rationalizing experimental observations and for the predictive design of new synthetic methodologies. By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed, allowing for the determination of activation barriers and reaction rates.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental data for validation of both the computational method and the structural assignment of the molecule. For this compound, various spectroscopic techniques are used for its characterization.

Infrared (IR) Spectroscopy: Experimental IR spectra of this compound show characteristic absorption bands for the C=O and C=C stretching vibrations of the enone system, as well as C-O stretching of the ethoxy group. Computational methods, such as DFT, can calculate the vibrational frequencies and their corresponding intensities. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled to provide excellent agreement with experimental data, aiding in the assignment of complex spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are fundamental for the structural elucidation of this compound. Computational software can predict NMR chemical shifts and spin-spin coupling constants. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. Comparing the predicted NMR data with the experimental spectrum serves as a stringent test for the accuracy of the computed structure and conformation.

Mass Spectrometry: The NIST WebBook provides the mass spectrum (electron ionization) for this compound, which shows the fragmentation pattern of the molecule. nih.gov While direct prediction of mass spectra is complex, computational methods can be used to calculate the energies of potential fragment ions, helping to rationalize the observed fragmentation patterns.

Table 3: Key Experimental Spectroscopic Data for this compound

| Spectrum Type | Observed Peaks/Signals |

|---|---|

| Infrared Spectrum | Conforms to structure guidechem.com |

| Mass Spectrum (m/z) | 140 (M+), 112, 97, 84, 69, 55 nih.gov |

This comparative approach between predicted and experimental spectroscopic data is a cornerstone of modern chemical research, providing a high level of confidence in structural and electronic assignments.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enantioselective Transformations

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For prochiral molecules like 3-ethoxy-2-cyclohexen-1-one and its derivatives, the development of enantioselective catalytic systems is of paramount importance. Future research is increasingly directed towards catalysts that can control the stereochemical outcome of reactions at the cyclohexenone core.

A significant area of research is the enantioselective 1,3-prototropic shift of related β,γ-unsaturated cyclohexenones, which can be conceptually applied to derivatives of this compound. For instance, the use of bifunctional iminophosphorane (BIMP) organocatalysts has shown remarkable success in achieving high enantioselectivity (up to 99% ee) and yields in the isomerization of various β,γ-unsaturated cyclohexenones. psu.edu These catalysts operate through a cooperative mechanism where a Brønsted basic moiety deprotonates the weakly acidic α-position, and a hydrogen-bond donor group on a chiral scaffold directs the enantioselective reprotonation at the γ-position. psu.edu The success of such systems highlights a promising direction for creating chiral centers in cyclohexenone-based structures.

The following table illustrates the performance of different BIMP catalysts in the 1,3-prototropic shift of a model cyclohexenone substrate, demonstrating the potential for high enantiocontrol.

Table 1: Performance of Bifunctional Iminophosphorane (BIMP) Catalysts in Enantioselective 1,3-Prototropic Shift

| Catalyst | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|

| 3e | 67 | 18 |

| 3g | 97 | 85 |

| 3i | >99 | 99 |

Data sourced from a study on β,γ-unsaturated cyclohexenones, demonstrating the catalyst's potential. psu.edu

Future work will likely focus on adapting these and other novel catalytic systems, including metal-based and other organocatalysts, to achieve highly enantioselective transformations directly on this compound and its derivatives. chinesechemsoc.orgmdpi.comnih.gov This includes asymmetric conjugate additions, Michael reactions, and Diels-Alder reactions to construct complex chiral molecules.

Exploration of Photochemical and Electrochemical Reaction Pathways

The exploration of photochemical and electrochemical methods offers green and sustainable alternatives to traditional chemical synthesis, often providing unique reactivity and selectivity. For this compound, these approaches remain a largely untapped area of research with significant potential.

Photochemical Pathways: As an α,β-unsaturated ketone, this compound is expected to exhibit rich photochemical reactivity. magadhmahilacollege.org Key potential reactions include:

[2+2] Cycloadditions: Upon photoexcitation, the enone can undergo intermolecular or intramolecular [2+2] cycloadditions with alkenes to form cyclobutane (B1203170) rings, a valuable scaffold in organic synthesis. magadhmahilacollege.orgnih.gov

Photochemical Deconjugation: In the presence of a mild base, UV light can induce a deconjugation reaction, shifting the double bond to the β,γ-position via a photoenolization mechanism. rsc.org This provides a route to isomeric structures that are otherwise difficult to access.

Dimerization: Photodimerization of the cyclohexenone core can lead to the formation of head-to-head or head-to-tail dimers, offering a pathway to larger, more complex molecular architectures. magadhmahilacollege.org